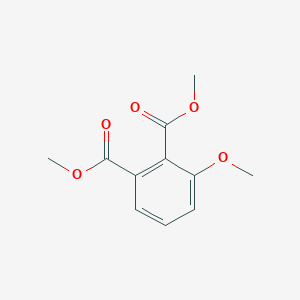

Dimethyl 3-methoxyphthalate

Overview

Description

Preparation Methods

Dimethyl 3-methoxyphthalate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxyphthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Dimethyl 3-methoxyphthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-methoxyphthalic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Plasticizers and Additives

DMP is predominantly used as a plasticizer in the manufacturing of flexible plastics, including nitrocellulose and cellulose acetate. These applications are critical in industries such as automotive, construction, and consumer goods where flexibility and durability are essential .

2. Biodegradation Studies

Recent studies have focused on the biodegradation of DMP, exploring its environmental impact and potential for microbial degradation. Research utilizing Plackett-Burman design has identified key factors influencing the biodegradation process, including pH, temperature, and microbial inoculum size . Understanding these variables is crucial for developing effective bioremediation strategies.

3. Antimicrobial Activity

DMP has been investigated for its antimicrobial properties. Studies have shown that certain phthalates exhibit significant antibacterial activity against various strains of bacteria, suggesting potential applications in medical and agricultural fields . For example, DMP's effectiveness against Pseudomonas fluorescens indicates its possible use as an antimicrobial agent in coatings or textiles.

Industrial Applications

1. Solvents and Coatings

DMP is utilized as a solvent in paints, coatings, and adhesives due to its ability to enhance the performance characteristics of these products. It aids in improving adhesion and flexibility while maintaining clarity .

2. Insecticides and Repellents

The compound has also found applications in insecticides and repellents. Its efficacy in inhibiting acetylcholinesterase activity makes it a candidate for developing environmentally friendly pest control solutions .

3. Automotive Parts

In the automotive industry, DMP is employed in the production of parts requiring high flexibility and resistance to environmental stressors. Its role as a plasticizer ensures that components can withstand varying temperatures without losing integrity .

Health Implications

While DMP is widely used, concerns regarding its toxicity have emerged. Toxicological studies indicate low acute toxicity levels; however, long-term exposure effects remain under investigation . Research continues to explore the potential endocrine-disrupting effects of phthalates, including DMP, necessitating careful regulation in consumer products.

Case Studies

Mechanism of Action

The mechanism of action of dimethyl 3-methoxyphthalate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into active metabolites. These metabolites may exert their effects by interacting with cellular receptors, enzymes, or other biomolecules, thereby influencing biological processes .

Comparison with Similar Compounds

Chemical Reactivity and Stability

Hydrolysis Behavior :

- Dimethyl 3-methoxyphthalate undergoes alkaline hydrolysis to yield 3-methoxyphthalic acid (63% yield under mild conditions: 2 M NaOH, 50°C) . In contrast, dimethyl phthalate hydrolyzes more readily due to the absence of electron-donating methoxy groups, which stabilize the ester against nucleophilic attack .

- Methyl 3-methoxybenzoate, with only one ester group, shows slower hydrolysis kinetics compared to dimethyl esters, as steric hindrance is reduced .

Thermal and Oxidative Stability :

- The methoxy group in this compound may enhance thermal stability by resonance stabilization, whereas dimethyl phthalate is prone to degradation at elevated temperatures, releasing phthalic anhydride .

Environmental and Toxicological Profiles

Table 2: Toxicity and Environmental Impact Comparison

| Compound | Acute Toxicity (LD₅₀, Rat Oral) | Environmental Persistence | Key Risks |

|---|---|---|---|

| This compound | Not reported | Moderate (hydrolyzable) | Limited data; potential irritant |

| Dimethyl phthalate | 6,800 mg/kg | Low (rapid hydrolysis) | Mild skin/eye irritation |

| Diethyl phthalate | 8,600 mg/kg | Moderate | Suspected endocrine disruptor |

Notes:

- This compound’s environmental fate remains understudied, though its methoxy group may enhance biodegradability compared to non-substituted phthalates .

- Regulatory restrictions on traditional phthalates (e.g., diethyl phthalate) highlight the need for safer alternatives with modified substituents .

Biological Activity

Dimethyl 3-methoxyphthalate (DMP) is a phthalate ester that has garnered attention for its biological activities and potential toxicological effects. This article delves into the compound's biological activity, including its effects on various biological systems, mechanisms of action, and implications for health and the environment.

Chemical Structure and Properties

DMP is characterized by its diester structure, consisting of a benzene ring with two ester side chains. The presence of the methoxy group enhances its solubility in organic solvents, which is crucial for its application in various industrial processes.

Biological Activity Overview

The biological activity of DMP can be categorized into several key areas:

- Hematotoxicity : High doses of DMP (1000 mg/kg) have been shown to impair the oxygen-carrying capacity of red blood cells (RBCs) by inducing oxidative stress, leading to the release of iron from hemoglobin . This mechanism can result in reduced oxygen transport throughout the body.

- Hepatotoxicity : Animal studies indicate that DMP exposure can lead to liver damage, evidenced by increased liver weight and elevated alkaline phosphatase levels . Chronic exposure has also been linked to alterations in lipid metabolism and cholesterol levels.

- Ecotoxicological Effects : DMP has demonstrated significant effects on aquatic organisms. For instance, studies on duckweed (Lemna minor) revealed that high concentrations (600 mg/L) caused growth inhibition and DNA damage, highlighting the compound's potential environmental risks .

Oxidative Stress Induction

The primary mechanism through which DMP exerts its biological effects appears to be oxidative stress. This stress can lead to cellular damage in various tissues, including:

- Erythrocytes : DMP-induced oxidative stress damages RBC membranes and impairs their function .

- Liver Cells : Increased oxidative stress correlates with hepatocyte injury and dysfunction .

Impact on Microbial Activity

DMP has been shown to inhibit the growth of beneficial soil bacteria like Pseudomonas fluorescens. This inhibition affects energy metabolism pathways, such as glycolysis and the Cori cycle, indicating that DMP can disrupt microbial communities essential for soil health .

Case Studies and Research Findings

- Toxicological Assessment in Rodents :

- Aquatic Toxicity Studies :

- Human Health Implications :

Data Summary

Q & A

Q. What analytical techniques are recommended to confirm the structural integrity of dimethyl 3-methoxyphthalate in synthetic chemistry?

Answer:

To verify structural integrity, nuclear magnetic resonance (NMR) spectroscopy is the primary method. For this compound, NMR (400 MHz, CDCl) shows characteristic signals at δ 7.14 (d, J = 7.3 Hz, aromatic H), 6.87 (d, J = 7.4 Hz, aromatic H), and 4.66 (s, CH), with NMR peaks at δ 154.0 (carbonyl) and 65.1 (CH) . Complementary techniques include:

- GC-MS : To confirm molecular weight (198.19 g/mol) and purity.

- FT-IR : To identify functional groups (e.g., ester C=O stretch at ~1720 cm).

- Elemental Analysis : To validate empirical formula (CHO).

Q. How can reaction kinetic modeling enhance the synthesis optimization of this compound?

Answer:

Kinetic modeling, validated against experimental data, can identify rate-limiting steps and optimal reaction conditions. For example, parameterizing a lumped reaction kinetic model with fixed-bed reactor data (as in dimethyl ether synthesis studies) allows prediction of yields under varying temperatures, pressures, or catalytic systems . Key steps:

Conduct baseline experiments to collect conversion and selectivity data.

Calibrate the model using nonlinear regression.

Simulate scenarios (e.g., CO-rich feedstocks) to minimize by-products.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear impermeable gloves (nitrile or neoprene), safety goggles with side shields, and lab coats to prevent skin/eye contact .

- Engineering Controls : Use fume hoods for weighing and synthesis steps to limit inhalation exposure.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers away from oxidizers, with temperature monitoring (<25°C) .

Q. What methodologies are effective for analyzing degradation products of this compound in environmental studies?

Answer:

- LC-QTOF-MS : For non-targeted screening of degradation intermediates (e.g., methoxybenzoic acids).

- Aerosol Mass Spectrometry (AMS) : To monitor particulate-phase sulfur-containing by-products, as seen in analogous phthalate oxidation studies .

- Isotopic Labeling : Use -labeled compounds to track degradation pathways in soil/water matrices.

Q. How does this compound compare to other phthalate derivatives in terms of reactivity and stability?

Answer:

Comparative studies require:

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperatures).

- Hydrolysis Kinetics : Measure ester bond cleavage rates under acidic/basic conditions (e.g., pH 2–12).

- Computational Chemistry : Density functional theory (DFT) calculations to compare electronic effects of methoxy vs. alkyl substituents on aromatic rings .

Q. What experimental designs are optimal for studying the catalytic esterification of 3-methoxyphthalic acid to this compound?

Answer:

- Design of Experiments (DoE) : Use a central composite design to optimize parameters (e.g., molar ratio of methanol to acid, catalyst loading).

- In Situ Monitoring : Employ Raman spectroscopy to track esterification progress in real time.

- Catalyst Screening : Test heterogeneous catalysts (e.g., Amberlyst-15) vs. enzymatic systems (e.g., lipases) for green chemistry applications .

Q. How can computational methods predict the solubility and partitioning behavior of this compound?

Answer:

- COSMO-RS : Predict solubility in organic solvents (e.g., ethanol, DMSO) using quantum-chemical descriptors.

- Molecular Dynamics (MD) Simulations : Model octanol-water partition coefficients (log P) to assess environmental mobility.

- QSAR Models : Correlate substituent effects (e.g., methoxy position) with hydrophobicity .

Q. What are the challenges in synthesizing isotopically labeled this compound for tracer studies?

Answer:

Key challenges include:

- Isotope Incorporation : Use - or -labeled methanol in esterification reactions, requiring anhydrous conditions to prevent isotopic dilution.

- Purification : Separate labeled products via preparative HPLC with UV/RI detection.

- Cost-Benefit Analysis : Optimize synthetic routes to minimize expensive isotope use .

Q. How do spectroscopic and chromatographic methods resolve contradictions in reported purity levels of this compound?

Answer:

- Cross-Validation : Compare HPLC purity (e.g., C18 column, acetonitrile/water mobile phase) with NMR integration ratios.

- Impurity Profiling : Use high-resolution MS to identify trace contaminants (e.g., residual 3-methoxyphthalic acid).

- Interlaboratory Studies : Standardize protocols across labs to reduce methodological variability .

Q. What advanced techniques characterize the crystallographic properties of this compound?

Answer:

- Single-Crystal X-Ray Diffraction : Resolve molecular packing and hydrogen-bonding networks.

- Powder XRD : Assess polymorphism or amorphous content.

- DSC/TGA : Determine melting points and phase transitions under controlled atmospheres .

Properties

IUPAC Name |

dimethyl 3-methoxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-8-6-4-5-7(10(12)15-2)9(8)11(13)16-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSNRHOMXHCRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311517 | |

| Record name | dimethyl 3-methoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32136-52-0 | |

| Record name | NSC243741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 3-methoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.